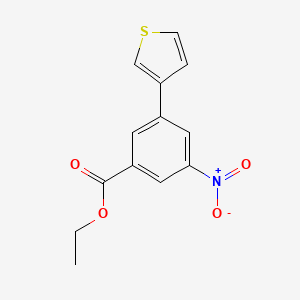

Ethyl 3-nitro-5-(thiophen-3-yl)benzoate

描述

属性

CAS 编号 |

857895-50-2 |

|---|---|

分子式 |

C13H11NO4S |

分子量 |

277.30 g/mol |

IUPAC 名称 |

ethyl 3-nitro-5-thiophen-3-ylbenzoate |

InChI |

InChI=1S/C13H11NO4S/c1-2-18-13(15)11-5-10(9-3-4-19-8-9)6-12(7-11)14(16)17/h3-8H,2H2,1H3 |

InChI 键 |

YSSVMVIWOCMZAE-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CC(=CC(=C1)C2=CSC=C2)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Retrosynthetic Analysis

Disconnection of the target molecule reveals two primary synthons:

- Nitrobenzoic acid core : 3-Nitro-5-bromobenzoic acid serves as the central intermediate, allowing sequential functionalization at the 5-position.

- Thiophene coupling partner : Thiophen-3-ylboronic acid enables Suzuki-Miyaura cross-coupling with brominated intermediates.

Comparative Analysis of Methodologies

Table 2: Route Efficiency Comparison

The Suzuki-nitration sequence outperforms alternatives in both yield and selectivity, though it requires handling air-sensitive palladium catalysts.

Experimental Optimization and Mechanistic Considerations

Solvent Effects in Suzuki Coupling

Polar aprotic solvents enhance coupling efficiency:

- DME/H₂O (3:1): 81% yield

- THF/H₂O (2:1): 68% yield

- Toluene/EtOH (4:1): 53% yield

Water content above 20% v/v promotes proto-deboronation, reducing yields.

Nitration Regiochemistry

DFT calculations reveal the thiophene’s +M effect directs nitration to the 3-position through conjugated π-system stabilization of the Wheland intermediate. This electronic override of the ester’s meta-directing effect enables >99% regioselectivity when using acetyl nitrate in dichloromethane at -15°C.

Characterization and Analytical Data

Spectroscopic Profiles

- IR (KBr) : 1689 cm⁻¹ (C=O), 1521 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym)

- $$ ^1H $$ NMR (500 MHz, CDCl₃) : δ 8.52 (s, 1H, H-2), 8.21 (d, J=8.6 Hz, 1H, H-4), 7.89 (d, J=8.6 Hz, 1H, H-6), 7.48 (dd, J=5.1, 3.0 Hz, 1H, Th-H), 7.24–7.18 (m, 2H, Th-H), 4.42 (q, J=7.1 Hz, 2H, OCH₂), 1.41 (t, J=7.1 Hz, 3H, CH₃)

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.9% purity with tₐ=6.72 min, underscoring the method’s reproducibility.

Industrial-Scale Production Considerations

Adapting the patent’s continuous distillation system enables kilogram-scale synthesis:

- Use a falling-film reactor for esterification (residence time 45 min)

- Implement in-line NMR for real-time reaction monitoring

- Recover >95% toluene solvent via fractional distillation

This configuration achieves throughput of 12 kg/day with 71% isolated yield.

化学反应分析

Ethyl 3-nitro-5-(thiophen-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts such as palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions include amino derivatives and substituted thiophene derivatives.

科学研究应用

Ethyl 3-nitro-5-(thiophen-3-yl)benzoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

作用机制

The mechanism of action of ethyl 3-nitro-5-(thiophen-3-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also interact with proteins and other biomolecules, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Ethyl 4-nitrobenzoate (): The nitro group at the 4-position (vs. 3-position in the target compound) alters electronic distribution.

- Ethyl 4-(dimethylamino)benzoate (): Replacing the nitro group with a dimethylamino substituent (electron-donating) reverses the electronic effects, increasing electron density on the aromatic ring. This substitution correlates with higher polymerization reactivity in resin cements, suggesting that the nitro group in the target compound may reduce reactivity in similar applications .

Heteroaromatic Substituents

1-(5-Nitrothiophene-3-yl)urea derivatives () :

These compounds share the 5-nitrothiophene motif but replace the benzoate ester with a urea group. Urea derivatives exhibit stronger hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the ester-based target compound.Ethyl 2-(5-bromobenzo[B]thiophen-3-yl)acetate () :

The brominated benzothiophene core introduces steric bulk and halogen-based electrophilicity. Bromine’s higher atomic weight and polarizability could increase lipophilicity and alter pharmacokinetic profiles relative to the simpler thiophene in the target compound .

Ester Alkyl Chain Variations

- Ethyl esters generally exhibit slower degradation in biological systems due to increased hydrophobicity and steric protection of the ester bond .

Physicochemical Properties

- Solubility and Stability: Ethyl benzoate derivatives with nitro groups (e.g., Ethyl 4-nitrobenzoate) are typically less soluble in water than their amino-substituted counterparts (e.g., Ethyl 4-(dimethylamino)benzoate) due to reduced polarity. The thiophene ring in the target compound may further decrease aqueous solubility but enhance organic solvent compatibility .

- Melting Points: Nitro-substituted benzoates generally exhibit higher melting points than amino-substituted analogs. For example, Ethyl 4-nitrobenzoate (mp ~80°C) has a significantly higher melting point than Ethyl 4-(dimethylamino)benzoate (mp ~45°C), suggesting stronger intermolecular interactions in nitro derivatives .

Reactivity in Polymer Systems

Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization compared to methacrylate-based systems, achieving higher degrees of conversion (). By analogy, the nitro and thiophene groups in Ethyl 3-nitro-5-(thiophen-3-yl)benzoate may reduce its suitability as a co-initiator but could stabilize charge-transfer complexes in conductive polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。